P21d hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P21d hydrochloride is a potent and selective inhibitor of breast tumor kinase (BRK), also known as protein tyrosine kinase 6 (PTK6). This compound has shown significant efficacy in inhibiting the activity of BRK, with an IC50 value of 30 nanomolar. It is primarily used in research settings to study its effects on breast cancer cells, particularly in the context of triple-negative breast cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P21d hydrochloride involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyrazine structure. The key steps include:
Formation of the imidazo[1,2-a]pyrazine core: This is achieved through a cyclization reaction involving a pyrazole derivative and an appropriate amine.
Functionalization of the core structure: The imidazo[1,2-a]pyrazine core is then functionalized with various substituents, including a cyclopropyl group and a fluorophenyl group.
Final coupling and hydrochloride salt formation: The final step involves coupling the functionalized core with a morpholinylmethanone group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification processes: Utilizing techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Quality control: Rigorous testing to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
P21d hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications .
科学的研究の応用
P21d hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BRK and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as migration, invasion, and epithelial-mesenchymal transition (EMT) in cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer and other BRK-related malignancies.
Industry: Utilized in the development of novel cancer therapies and as a reference compound in drug discovery
作用機序
P21d hydrochloride exerts its effects by inhibiting the activity of breast tumor kinase (BRK). The inhibition of BRK leads to the downregulation of SNAIL protein, restoration of E-cadherin expression, and suppression of cell migration. This mechanism is particularly relevant in the context of triple-negative breast cancer, where BRK plays a crucial role in promoting metastasis and resistance to apoptosis .
類似化合物との比較
Similar Compounds
Lapatinib: Another kinase inhibitor used in the treatment of breast cancer.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with applications in cancer treatment.
Uniqueness of P21d Hydrochloride
This compound is unique due to its high selectivity for BRK over other kinases such as Aurora B kinase and Lck. This selectivity makes it a valuable tool for studying BRK-specific pathways and developing targeted therapies for BRK-related cancers .
特性
分子式 |
C23H22FN7O2 |
---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
[4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-3-fluorophenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H22FN7O2/c24-17-9-15(23(32)30-5-7-33-8-6-30)3-4-18(17)28-21-22-25-12-20(16-10-26-27-11-16)31(22)13-19(29-21)14-1-2-14/h3-4,9-14H,1-2,5-8H2,(H,26,27)(H,28,29) |
InChIキー |
YLOQNKKMSVHVDC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN3C(=CN=C3C(=N2)NC4=C(C=C(C=C4)C(=O)N5CCOCC5)F)C6=CNN=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。